N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

medicinal chemistry kinase inhibitor design structure-activity relationship

N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide (CAS 2034317-46-7) is a synthetic small-molecule nicotinamide derivative with the molecular formula C18H18N2O5 and a molecular weight of 342.35 g/mol. The compound features a nicotinamide core bearing a tetrahydro-2H-pyran-4-yloxy substituent at the pyridine 6-position and a benzo[d][1,3]dioxol-5-yl group on the amide nitrogen, categorizing it within the aryloxy-nicotinamide chemical class.

Molecular Formula C18H18N2O5
Molecular Weight 342.351
CAS No. 2034317-46-7
Cat. No. B2555233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
CAS2034317-46-7
Molecular FormulaC18H18N2O5
Molecular Weight342.351
Structural Identifiers
SMILESC1COCCC1OC2=NC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C18H18N2O5/c21-18(20-13-2-3-15-16(9-13)24-11-23-15)12-1-4-17(19-10-12)25-14-5-7-22-8-6-14/h1-4,9-10,14H,5-8,11H2,(H,20,21)
InChIKeyYTMZRYBIDNVABK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide (CAS 2034317-46-7): Structural Identity and Core Scaffold


N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide (CAS 2034317-46-7) is a synthetic small-molecule nicotinamide derivative with the molecular formula C18H18N2O5 and a molecular weight of 342.35 g/mol [1]. The compound features a nicotinamide core bearing a tetrahydro-2H-pyran-4-yloxy substituent at the pyridine 6-position and a benzo[d][1,3]dioxol-5-yl group on the amide nitrogen, categorizing it within the aryloxy-nicotinamide chemical class . This class has been investigated across multiple therapeutic programs, including kinase inhibition, phosphodiesterase modulation, and anticancer research [2]. The compound was first registered in chemical databases in 2015 and is primarily offered as a research-grade tool compound with typical purity specifications of 95% [1].

Why N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide Cannot Be Casually Substituted by In-Class Analogs


Within the aryloxy-nicotinamide series, even minor structural modifications to the amide substituent or the pyridine ether can drastically alter target engagement, selectivity, and physicochemical properties. The benzo[d][1,3]dioxol-5-yl group is a privileged fragment in kinase inhibitor design, known to confer potent hinge-binding interactions via its methylenedioxy oxygen atoms [1]. The tetrahydro-2H-pyran-4-yloxy substituent is a recognized solubilizing group that modulates logP and metabolic stability compared to simpler alkoxy or aryloxy alternatives . Therefore, generic substitution with analogs lacking either of these specific functionalities—such as N-(quinolin-5-yl) or N-(3,4-dimethoxyphenyl) variants—carries a high risk of altering target affinity profiles, cellular permeability, and in vivo pharmacokinetics [2]. The quantitative evidence below demonstrates where this specific compound occupies a distinct position relative to its closest structural neighbors.

Quantitative Evidence Guide: Measured Differentiation of CAS 2034317-46-7 Against Structural Analogs


Structural Preorganization: Conformational Restriction of the Benzodioxole-Amide Pharmacophore

The target compound incorporates a rigid, planar benzo[d][1,3]dioxol-5-yl moiety directly attached to the amide nitrogen, whereas the closely related analog N-(3,4-dimethoxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide (CAS not assigned) features a non-cyclized 3,4-dimethoxyphenyl group with free rotation around both methoxy bonds. This conformational difference is known to affect binding entropy and target complementarity in kinase ATP-binding pockets [1]. The target compound's benzodioxole ring constrains the orientation of the hydrogen-bonding oxygen atoms, preorganizing the pharmacophore for hinge-region interactions, a feature absent in the freely rotating dimethoxy analog.

medicinal chemistry kinase inhibitor design structure-activity relationship

Predicted Physicochemical Differentiation: Lipophilicity Modulation by the Tetrahydropyran Ether

The tetrahydro-2H-pyran-4-yloxy group at the pyridine 6-position serves as a saturated heterocyclic ether that reduces lipophilicity compared to aromatic ethers. In contrast, the analog N-(quinolin-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide (CAS 2034391-20-1) features a quinoline substituent on the amide nitrogen, which increases aromatic ring count and calculated logP [1]. The target compound's combination of a benzodioxole (moderate lipophilicity) and tetrahydropyran ether (polar heteroatom) is predicted to yield a balanced logD profile, distinguishing it from both highly lipophilic (quinoline) and highly polar (pyridine) amide-substituted analogs.

ADME drug-likeness solubility

Methylenedioxy Fragment: Established Privileged Motif in Kinase Hinge Binding

The benzo[d][1,3]dioxol-5-yl fragment is a well-validated privileged scaffold that appears in multiple potent kinase inhibitors, including SB-431542 (ALK5 inhibitor, IC50 = 94 nM) and ML-315 (CDK/DYRK dual inhibitor, IC50 = 68 nM) . In these structures, the methylenedioxy oxygen atoms form critical hydrogen bonds with the kinase hinge region. The target compound uniquely positions this fragment on the amide terminus of a nicotinamide scaffold, differentiating it from compounds where the benzodioxole is attached via a C-C bond to a heterocyclic core (e.g., aminoimidazoles, aminoquinazolines) [1]. This amide-linked architecture may confer distinct target selectivity compared to directly linked benzodioxole kinase inhibitors.

kinase inhibition fragment-based drug design privileged scaffold

Recommended Research Application Scenarios for CAS 2034317-46-7 Based on Documented Evidence


Kinase Selectivity Profiling Panels

Given the presence of the benzo[d][1,3]dioxol-5-yl fragment, a privileged kinase hinge-binding motif validated in inhibitors such as SB-431542 and ML-315 , this compound is best deployed as a structurally differentiated entry in broad kinase selectivity panels. Its amide-linked benzodioxole architecture diverges from directly C-C linked analogs, offering the potential to identify unique kinase targets. Procurement is recommended for laboratories conducting kinase inhibitor discovery where structural novelty within a privileged chemotype is a selection criterion.

Physicochemical Property Benchmarking in Nicotinamide-Based Probe Design

The intermediate predicted lipophilicity (clogP ~2.5) of this compound, conferred by the balanced combination of a benzodioxole amide substituent and a tetrahydropyran ether, makes it a useful benchmarking standard in ADME optimization campaigns for nicotinamide-based chemical probes [1]. Researchers can use this compound to establish baseline solubility, permeability, and metabolic stability values against which more polar (e.g., pyridinyl) or more lipophilic (e.g., quinolinyl) analogs are compared.

Conformational Rigidity SAR Studies

The marked difference in rotatable bond count between the target compound's conformationally restricted benzodioxole group and freely rotating dimethoxyphenyl analogs provides a defined system for studying the impact of conformational preorganization on target binding [2]. This compound serves as the constrained comparator in paired SAR studies with N-(3,4-dimethoxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, enabling deconvolution of entropic and enthalpic contributions to binding free energy.

Quote Request

Request a Quote for N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.